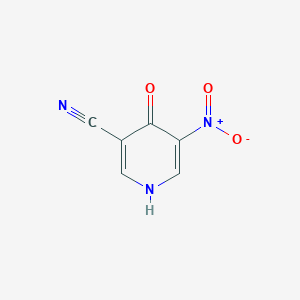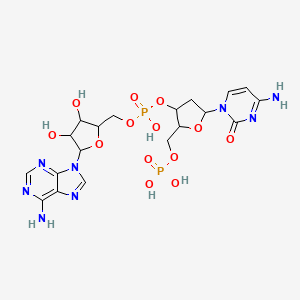
Tris(acetonitrile)tricarbonylmolybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(acetonitrile)tricarbonylmolybdenum is an organometallic compound with the chemical formula Mo(NCCH3)3(CO)3. It is known for its yellow crystalline appearance and is used in various scientific and industrial applications. The compound is characterized by the presence of three acetonitrile ligands and three carbonyl groups coordinated to a central molybdenum atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(acetonitrile)tricarbonylmolybdenum can be synthesized through the reaction of molybdenum hexacarbonyl (Mo(CO)6) with acetonitrile (CH3CN). The reaction typically involves heating molybdenum hexacarbonyl in the presence of acetonitrile under an inert atmosphere. The reaction can be represented as follows:
Mo(CO)6+3CH3CN→Mo(NCCH3)3(CO)3+3CO
The reaction is usually carried out at elevated temperatures to facilitate the substitution of carbonyl ligands with acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between molybdenum hexacarbonyl and acetonitrile, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(acetonitrile)tricarbonylmolybdenum undergoes various types of chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted with other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of molybdenum changes.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines, amines, and other ligands. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted molybdenum complexes .
Wissenschaftliche Forschungsanwendungen
Tris(acetonitrile)tricarbonylmolybdenum has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry and drug development.
Industry: It is used in industrial processes, such as thin film deposition and LED manufacturing
Wirkmechanismus
The mechanism of action of tris(acetonitrile)tricarbonylmolybdenum involves its ability to coordinate with other molecules and participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and metal centers. The pathways involved in these interactions are complex and depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(acetonitrile)tricarbonylchromium: Similar in structure but with chromium as the central metal atom.
Tris(acetonitrile)tricarbonylrhenium: Similar in structure but with rhenium as the central metal atom.
Hexacarbonylmolybdenum: Contains six carbonyl ligands without acetonitrile
Uniqueness
Tris(acetonitrile)tricarbonylmolybdenum is unique due to its specific combination of acetonitrile and carbonyl ligands, which confer distinct chemical properties and reactivity. Its ability to form stable complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C9H9MoN3O3-6 |
|---|---|
Molekulargewicht |
303.14 g/mol |
IUPAC-Name |
ethenylideneazanide;methanone;molybdenum |
InChI |
InChI=1S/3C2H2N.3CHO.Mo/c3*1-2-3;3*1-2;/h3*1H2;3*1H;/q6*-1; |
InChI-Schlüssel |
UZWYDWPYXSXABW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=[N-].C=C=[N-].C=C=[N-].[CH-]=O.[CH-]=O.[CH-]=O.[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-amino-2-[[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12098569.png)








![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)
![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)

